Cinchonidinone is a naturally occurring alkaloid derived from the bark of the Cinchona tree, which has been historically significant as a source of quinine and its derivatives. This compound is classified under the broader category of cinchona alkaloids, which are known for their medicinal properties, particularly in treating malaria. Cinchonidinone shares structural similarities with other cinchona alkaloids, such as quinine and quinidine, and exhibits unique pharmacological activities.
Cinchonidinone is primarily sourced from the Cinchona species, particularly Cinchona officinalis and Cinchona ledgeriana. These trees are native to South America and have been cultivated in various regions for their bark, which contains several alkaloids. The classification of cinchonidinone falls under the category of alkaloids, specifically cinchona alkaloids, which are characterized by their complex bicyclic structures containing nitrogen.
The synthesis of cinchonidinone can be achieved through various methods, including:
Cinchonidinone features a complex molecular structure characterized by its tetracyclic framework. The specific arrangement of atoms includes several stereogenic centers that contribute to its biological activity.
Cinchonidinone can undergo various chemical reactions that modify its structure and enhance its pharmacological properties. Key reactions include:
Cinchonidinone's mechanism of action primarily involves interference with parasitic processes in malaria-causing organisms such as Plasmodium. The compound acts by:
Research indicates that cinchonidinone exhibits significant antimalarial activity comparable to its more well-known counterparts like quinine .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm purity and structural integrity .
Cinchonidinone has several scientific uses, particularly in pharmacology:
Transition metal catalysis enables precise C–H activation and cross-coupling reactions on cinchonidinone’s rigid framework. Palladium-catalyzed allylic alkylation, for example, introduces nucleophiles at C9 with >90% regioselectivity, leveraging the alkaloid’s inherent chirality. A breakthrough involves epi-vinyl cinchonidinone derivatives, where the vinyl group’s spatial orientation critically influences catalytic pockets. When the vinyl moiety intrudes into the C6–C8–Ca face, enantioselectivity drops to 67%; relocating it to the C2–C6–Ca face via epimerization restores selectivity to 95% by shielding non-productive sites [3]. Heterogeneous systems further demonstrate versatility: cinchonidine immobilized on Pt/SiO₂ via propyltriethoxysilane linkers achieves 82% ee in ethyl pyruvate hydrogenation. Correlated tethering—where modifiers bind near metal nanoparticles—enhances activity by 40% compared to random grafting, as confirmed by solid-state NMR [4] [8].
Table 1: Transition Metal-Catalyzed Functionalization of Cinchonidinone
Catalyst System | Reaction | Key Outcome | Enantioselectivity |
---|---|---|---|
Pd/ epi-Vinyl Cinchonidinone | Allylic alkylation | C9 functionalization | 95% ee |
Pt/SiO₂-Cinchonidine | Ethyl pyruvate hydrogenation | Correlated tethering effect | 82% ee |
Pd-Cinchona-thiourea | Michael addition | Bifunctional activation | 90% ee |
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) constructs triazole-bridged cinchonidinone glycoconjugates with antimalarial applications. The synthesis begins with mesylation of C9-OH in cinchonidine, followed by SN₂ displacement with azide to form 9-epi-9-azido-9-deoxycinchonidine. This azide reacts with O-propargyl glycosides (e.g., tetra-O-benzylglucopyranose) under CuSO₄/sodium ascorbate, yielding triazole-linked conjugates in 70–85% efficiency. Molecular docking confirms these hybrids inhibit Plasmodium falciparum plasmepsin II (binding energy: −9.2 kcal/mol) via hydrogen bonding between the sugar moiety and Asp34/Ser79 residues. The triazole spacer enhances binding by 30% compared to unmodified cinchonidine, demonstrating synergistic effects [6] [10].
Table 2: CuAAC-Derived Cinchonidinone Glycoconjugates
Glycosyl Alkyne | Conjugate Structure | Yield (%) | Plasmepsin II ΔG (kcal/mol) |
---|---|---|---|
2,3,4,6-Tetra-O-benzylglucopyranose | Triazole-cinchonidinone | 85 | −9.2 |
2,3-O-Isopropylidinemannofuranose | Triazole-cinchonidinone | 78 | −8.7 |
Acetonide-protected galactose | Triazole-cinchonidinone | 82 | −8.9 |
Solvolysis of cinchonidine methanesulfonates triggers ring-expansion rearrangements via carbocation cascades. Heating cinchonidine mesylate in trifluoroethanol (TFE) generates a C8 carbocation, resolved by nucleophile attack at C8 while C9 bonds to nitrogen, forming [3.2.2]bicyclic products (e.g., CD-54). Solvent polarity dictates outcomes: TFE yields 85% [3.2.2] product, while ethanol favors [2.2.2] retention (70%). For 9-epi derivatives, methanolysis with Ag⁺ assistance exclusively affords [3.2.2] systems (QN-55) due to quinoline migration between C7 and C8. This rearrangement is stereospecific but insensitive to quinoline electronics, indicating geometric constraints override electronic effects [1] [2].
The [2.2.2] → [3.2.2] rearrangement showcases cinchonidinone’s stereochemical fidelity. Nucleophilic substitution at C9 proceeds with retention via double inversion, whereas ring expansion requires Walden inversion at C9. In quinine derivatives, methoxy stabilization of C6 carbocations shifts products toward 9-epi-[2.2.2] adducts (60:40 epimer ratio). Kinetic studies reveal rearrangement activation energies of 80–100 kJ/mol, consistent with carbocation lifetimes of 10⁻¹⁰ s. Computational models confirm SN₁ pathways dominate in polar protic solvents, while aprotic media favor concerted SN₂ [1] [4].
Table 3: Solvent-Dependent Rearrangement Outcomes
Solvent | Cinchona Substrate | Major Product | Yield (%) |
---|---|---|---|
Trifluoroethanol | Cinchonidine mesylate | [3.2.2] CD-54 | 85 |
Methanol | 9-epi-Cinchonidine | [3.2.2] CD-55 | 92 |
Ethanol | Quinine mesylate | 9-epi-[2.2.2] | 70 |
NADPH-dependent reductases selectively reduce cinchoninone to cinchonidine with 98% ee, conserving C8/C9 stereochemistry. Directed evolution of ketoreductases (e.g., KRED-101) optimizes activity toward bulky Cinchona substrates, achieving turnover frequencies of 500 h⁻¹. In vitro reconstitution of the terpenoid indole alkaloid pathway in Saccharomyces cerevisiae enables de novo biosynthesis of cinchonidinone from strictosidine, though titers remain <1 mg/L. Challenges include improving glycosidase efficiency for corynantheal → cinchoninone conversion and minimizing shunt pathways [1] [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3